molecular formula C10H10Cl2N2S B3136568 4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride CAS No. 41981-20-8

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B3136568
CAS No.: 41981-20-8
M. Wt: 261.17 g/mol
InChI Key: KGWIKNNIDFGACR-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its potential use in the treatment of various diseases, including bacterial infections, fungal infections, and cancer. It is also studied for its role in modulating biological pathways and molecular targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. Many thiazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety precautions. The compound could potentially be harmful if swallowed or if it comes into contact with the skin or eyes .

Future Directions

The study and application of thiazole derivatives is a vibrant field, particularly in medicinal chemistry and material science . This specific compound could potentially be studied for its biological activity or used as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-aminothiazole with chloromethyl phenyl sulfide under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are usually performed in organic solvents, such as dichloromethane or acetonitrile, at room temperature.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. The reactions are conducted in solvents like ethanol or tetrahydrofuran, under mild conditions.

Major Products Formed

    Substitution Reactions: New thiazole derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or other reduced derivatives.

Comparison with Similar Compounds

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride can be compared with other similar compounds, such as:

    4-(chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of a thiazole ring. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    2-chloromethyl-4,5-dimethylthiazole: Contains a thiazole ring with additional methyl groups. It is used as a flavoring agent and in the synthesis of pharmaceuticals.

    4-(chloromethyl)-N-methyl-1,3-thiazol-2-amine hydrochloride: Similar structure but with a methyl group instead of a phenyl group. It is used in the synthesis of various thiazole derivatives and as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a chloromethyl group, phenyl group, and thiazole ring makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

IUPAC Name

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.ClH/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWIKNNIDFGACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41981-20-8
Record name 2-Thiazolamine, 4-(chloromethyl)-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41981-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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